molecular formula C16H11FO2 B3031378 6-Fluoro-4-methyl-3-phenylcoumarin CAS No. 288399-91-7

6-Fluoro-4-methyl-3-phenylcoumarin

Cat. No.: B3031378
CAS No.: 288399-91-7
M. Wt: 254.25 g/mol
InChI Key: YDMJHHMAJSWOMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-4-methyl-3-phenylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are characterized by their benzene ring fused to an α-pyrone ring, which imparts unique fluorescence properties. This particular compound, with its specific substitutions, exhibits distinct chemical and physical properties that make it valuable in various scientific and industrial applications .

Biochemical Analysis

Biochemical Properties

6-Fluoro-4-methyl-3-phenylcoumarin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound can act as a fluorescent probe, binding to specific proteins and enabling the study of protein dynamics and interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . It also impacts gene expression by binding to transcription factors and altering their activity, leading to changes in the expression of target genes . Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, this compound can activate or inhibit signaling pathways by interacting with key signaling molecules, such as kinases and phosphatases . These interactions result in downstream effects on gene expression and cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of inactive or less active metabolites . Long-term studies have indicated that this compound can have sustained effects on cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These toxic effects are often dose-dependent, with a threshold beyond which the adverse effects become pronounced .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The metabolic pathways of this compound can influence its biological activity and toxicity, as the metabolites may have different properties compared to the parent compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Additionally, this compound can bind to plasma proteins, such as albumin, influencing its distribution and bioavailability . The localization and accumulation of this compound within specific tissues can impact its therapeutic efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. It can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biological effects . For instance, this compound can localize to the mitochondria and influence mitochondrial function by interacting with mitochondrial enzymes and proteins . The subcellular localization of this compound is critical for its activity and function, as it determines the specific biomolecules it interacts with and the pathways it modulates .

Preparation Methods

The synthesis of 6-Fluoro-4-methyl-3-phenylcoumarin typically involves the Pechmann condensation reaction. This method includes the reaction of phenols with β-ketoesters in the presence of acid catalysts. For this compound, the starting materials are 4-methylphenol and ethyl 4-fluoro-3-oxobutanoate. The reaction is carried out under acidic conditions, often using sulfuric acid or aluminum chloride as catalysts . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of green chemistry approaches such as microwave-assisted synthesis .

Chemical Reactions Analysis

6-Fluoro-4-methyl-3-phenylcoumarin undergoes various chemical reactions, including:

Comparison with Similar Compounds

6-Fluoro-4-methyl-3-phenylcoumarin can be compared with other coumarin derivatives such as:

    4-Methyl-3-phenylcoumarin: Lacks the fluorine substitution, resulting in different fluorescence properties and reactivity.

    6-Chloro-4-methyl-3-phenylcoumarin: Similar structure but with chlorine instead of fluorine, leading to variations in chemical behavior and applications.

    7-Hydroxy-4-methylcoumarin: Known for its strong fluorescence and is widely used in biochemical assays.

These comparisons highlight the unique properties of this compound, particularly its enhanced fluorescence and specific reactivity due to the presence of the fluorine atom.

Properties

IUPAC Name

6-fluoro-4-methyl-3-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO2/c1-10-13-9-12(17)7-8-14(13)19-16(18)15(10)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMJHHMAJSWOMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381000
Record name 6-Fluoro-4-methyl-3-phenylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288399-91-7
Record name 6-Fluoro-4-methyl-3-phenylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-4-methyl-3-phenylcoumarin
Reactant of Route 2
Reactant of Route 2
6-Fluoro-4-methyl-3-phenylcoumarin
Reactant of Route 3
Reactant of Route 3
6-Fluoro-4-methyl-3-phenylcoumarin
Reactant of Route 4
Reactant of Route 4
6-Fluoro-4-methyl-3-phenylcoumarin
Reactant of Route 5
Reactant of Route 5
6-Fluoro-4-methyl-3-phenylcoumarin
Reactant of Route 6
Reactant of Route 6
6-Fluoro-4-methyl-3-phenylcoumarin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.